molecular formula C12H15NO3 B12281377 (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one

(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one

Cat. No.: B12281377
M. Wt: 221.25 g/mol
InChI Key: DLSXXQPFKFHRSW-UHFFFAOYSA-N
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Description

(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one is an organic compound that belongs to the class of oxazolidinones This compound is characterized by its oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of ®-phenylethylamine with glycidol in the presence of a base to form the corresponding oxazolidinone. The reaction conditions typically include a solvent such as dichloromethane and a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxazolidinone ring can be reduced to form the corresponding amine.

    Substitution: The phenylethyl group can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in an acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reaction is carried out in an inert solvent like tetrahydrofuran.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products are the substituted derivatives of the original compound.

Scientific Research Applications

(5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one involves its interaction with specific molecular targets. The oxazolidinone ring can interact with enzymes and receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with target molecules, enhancing binding affinity. The phenylethyl group can participate in hydrophobic interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • (5R)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
  • (5S)-Hydroxymethyl-3-[(1R)-phenylethyl]-oxazolidin-2-one
  • (5R)-Hydroxymethyl-3-[(1S)-phenylethyl]-oxazolidin-2-one

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(hydroxymethyl)-3-(1-phenylethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(10-5-3-2-4-6-10)13-7-11(8-14)16-12(13)15/h2-6,9,11,14H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLSXXQPFKFHRSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2CC(OC2=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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